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4(5)-O-Galactosylmaltopentaose - 137815-01-1

4(5)-O-Galactosylmaltopentaose

Catalog Number: EVT-1204464
CAS Number: 137815-01-1
Molecular Formula: C36H62O31
Molecular Weight: 990.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4(5)-O-Galactosylmaltopentaose is a complex oligosaccharide that consists of a maltopentaose backbone with galactose units attached at the 4 or 5 positions. This compound is of significant interest in the fields of biochemistry and glycoscience due to its structural complexity and potential biological activities. Oligosaccharides like 4(5)-O-Galactosylmaltopentaose play crucial roles in various biological processes, including cell recognition, signaling, and immune responses.

Source

This compound can be derived from natural sources, particularly from plant materials that are rich in galactose-containing polysaccharides. It can also be synthesized through enzymatic methods using specific glycosyltransferases that facilitate the attachment of galactose to maltodextrins or maltose derivatives.

Classification

4(5)-O-Galactosylmaltopentaose is classified as a non-reducing oligosaccharide due to the presence of a glycosidic bond that does not have a free aldehyde or ketone group. It falls under the category of galactosylated oligosaccharides, which are important for their functional properties in biological systems.

Synthesis Analysis

Methods

The synthesis of 4(5)-O-Galactosylmaltopentaose can be achieved through various methods:

  1. Enzymatic Synthesis: This method employs specific glycosyltransferases that catalyze the transfer of galactose from donor substrates (like UDP-galactose) to acceptor substrates (like maltopentaose). The specificity of the enzyme determines whether galactose is added at the 4 or 5 position.
  2. Chemical Synthesis: Although less common for complex oligosaccharides, chemical synthesis can involve protecting group strategies to selectively introduce the galactose moiety at desired positions on the maltopentaose backbone.
  3. Natural Extraction: Isolation from natural sources such as legumes or certain fruits that contain galactomannans or other polysaccharides can also yield this compound, although purification processes may be required.

Technical Details

The enzymatic method is preferred due to its specificity and mild reaction conditions, which help maintain the integrity of sensitive glycosidic bonds. The choice of enzyme and reaction conditions (pH, temperature) are critical for optimizing yield and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 4(5)-O-Galactosylmaltopentaose consists of a maltopentaose chain (five glucose units linked by α-1,4-glycosidic bonds) with one or two galactose units linked via β-1,4-glycosidic bonds at either the fourth or fifth position of the glucose units.

Data

  • Molecular Formula: C_{18}H_{32}O_{16}
  • Molecular Weight: Approximately 504.43 g/mol
  • Structural Representation: The structure can be represented using chemical drawing software, showing the linkage between glucose and galactose units.
Chemical Reactions Analysis

Reactions

4(5)-O-Galactosylmaltopentaose can participate in various chemical reactions typical for oligosaccharides:

  1. Hydrolysis: In acidic or enzymatic conditions, it can break down into its constituent monosaccharides (galactose and glucose).
  2. Fermentation: Certain microorganisms can ferment this oligosaccharide, producing beneficial metabolites like short-chain fatty acids.
  3. Glycosylation Reactions: It can act as a glycosyl donor in further glycosylation reactions to create more complex carbohydrates.

Technical Details

The stability of 4(5)-O-Galactosylmaltopentaose under various pH levels and temperatures is crucial for its application in food science and pharmaceuticals. The kinetics of hydrolysis and fermentation can be studied to optimize its use as a prebiotic.

Mechanism of Action

Process

The biological activity of 4(5)-O-Galactosylmaltopentaose is primarily attributed to its interaction with gut microbiota. It serves as a substrate for beneficial bacteria, enhancing their growth and activity in the digestive tract.

Data

Research indicates that oligosaccharides like 4(5)-O-Galactosylmaltopentaose can stimulate the production of short-chain fatty acids, which contribute to gut health and may have anti-inflammatory effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water but insoluble in organic solvents.
  • Melting Point: Not well-defined due to its complex nature; thermal analysis may be necessary for precise data.

Chemical Properties

  • Stability: Generally stable under neutral pH but susceptible to hydrolysis under acidic conditions.
  • Reactivity: Can undergo Maillard reactions when heated with amino acids, affecting flavor and color in food applications.

Relevant analyses such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and quantify concentrations in solutions.

Applications

Scientific Uses

4(5)-O-Galactosylmaltopentaose has several applications in scientific research:

  1. Prebiotic Studies: As a prebiotic, it supports gut health by promoting beneficial bacteria.
  2. Food Industry: Used as an additive to enhance texture and nutritional value in functional foods.
  3. Pharmaceuticals: Investigated for potential therapeutic effects related to immune modulation and anti-inflammatory properties.
  4. Glycobiology Research: Serves as a model compound for studying glycan interactions in biological systems.
Introduction to 4(5)-O-Galactosylmaltopentaose

Chemical Definition and Structural Classification

4(5)-O-Galactosylmaltopentaose is a specialized oligosaccharide composed of a linear maltopentaose core (five glucose units linked by α-1,4-glycosidic bonds) with a single galactose residue attached via a β-glycosidic linkage at either the fourth or fifth glucose unit. This structural ambiguity arises from enzymatic transgalactosylation, where galactose can bind to different hydroxyl positions on the maltooligosaccharide backbone. The molecule exhibits reducing properties due to the free anomeric carbon at its terminal glucose unit. Its chemical formula is typically represented as C~30~H~52~O~26~, with a molecular weight of approximately 852.7 g/mol [1] [5].

Table 1: Structural Features of 4(5)-O-Galactosylmaltopentaose

CharacteristicDescription
Core StructureMaltopentaose (5 glucose units, α-1,4 linkages)
Galactosyl Attachmentβ-glycosidic bond at C4 or C5 position of glucose backbone
Anomeric ConfigurationReducing sugar (free anomeric carbon at terminal glucose)
Molecular FormulaC~30~H~52~O~26~
Functional GroupsMultiple hydroxyl groups, acetal linkages

The β-configuration of the galactosyl linkage renders this compound resistant to human digestive enzymes, similar to other galactooligosaccharides (GOS). This structural property underpins its physiological functions as a prebiotic compound. Nuclear Magnetic Resonance (NMR) studies confirm the presence of characteristic chemical shifts: galactose C1 resonance at δ 103-105 ppm (indicating β-linkage), and glucose C4 signals at δ 78-80 ppm (reflecting α-1,4 bonds) [3] [5].

Natural Occurrence and Biological Significance

While not abundant in unprocessed foods, 4(5)-O-Galactosylmaltopentaose may form during enzymatic processing of starch- and lactose-containing substrates. Its structural analogs, galactosylmaltooligosaccharides, occur minimally in fermented dairy products and hydrolyzed plant materials where both amylolytic and galactosyltransferase activities coexist [5] [10].

Biologically, this compound shares functional characteristics with validated prebiotics:

  • Selective Metabolism: Serves as growth substrate for Bifidobacterium and Lactobacillus species due to their specialized β-galactosidases and ABC transporters, which hydrolyze the β-linkage and internalize the monosaccharides [3] [10].
  • Pathogen Inhibition: Competes with enteropathogens (e.g., E. coli, Salmonella) for adhesion sites in the intestinal epithelium, reducing colonization through molecular mimicry of host glycan receptors [3] [8].
  • Immunomodulation: Fermentation metabolites (short-chain fatty acids) enhance intestinal barrier integrity and regulate dendritic cell activity, indirectly supporting anti-inflammatory pathways [3] [10].

The compound's hybrid structure leverages dual bioactivities: maltooligosaccharides enhance mineral absorption, while galactosyl moieties specifically stimulate bifidobacteria. This synergy potentially enhances its prebiotic efficacy compared to homogeneous oligosaccharides [5] [8].

Historical Development of Research on Galactosylmaltooligosaccharides

The scientific understanding of galactosylmaltooligosaccharides has evolved through key technological milestones:

Table 2: Research Milestones in Galactosylmaltooligosaccharides

PeriodKey AdvancementsResearch Focus
Pre-1990sDiscovery of transgalactosylase activity in microbial β-galactosidases; Characterization of GOS mixturesEnzyme catalysis mechanisms
1990sIdentification of Sterigmatomyces elviae β-galactosidase (high transgalactosylation yield); Immobilized enzyme systemsProduction optimization
2000-2010Structural NMR elucidation of GOS isomers; Bifidogenic clinical trialsStructure-function relationships
2010-PresentRecombinant enzyme engineering; Agro-industrial waste valorization (cheese whey permeate)Sustainable production & purified isomers

Early research (pre-1990s) focused on characterizing transgalactosylation byproducts during lactose hydrolysis. The landmark 1995 study identifying Sterigmatomyces elviae CBS8119 demonstrated unprecedented Gal-OS yields (232 mg/ml), revealing the potential for tailored oligosaccharide synthesis [4]. This era established that glucose inhibition during transgalactosylation could be mitigated by coupling enzymatic reactions with microbial fermentation – a principle applicable to galactosylmaltooligosaccharide production [4] [10].

The 2000s brought analytical refinements: NMR and mass spectrometry techniques enabled precise differentiation of galactosylmaltooligosaccharide isomers, including positional variants like 4(5)-O-Galactosylmaltopentaose. Concurrently, clinical studies linked GOS consumption to bifidobacterial proliferation in humans, providing a physiological rationale for structural optimization [8] [10].

Modern innovations center on enzyme engineering (directed evolution of β-galactosidases for enhanced maltooligosaccharide specificity) and sustainable substrates. Cheese whey permeate, containing 75-80% lactose, has emerged as an economical feedstock for GOS synthesis, aligning with circular bioeconomy principles [5] [10]. Current challenges remain in isolating single-position isomers like pure 4-O- or 5-O-galactosylmaltopentaose at industrial scale, driving research into advanced chromatographic separations and enzymatic fidelity [10].

Properties

CAS Number

137815-01-1

Product Name

4(5)-O-Galactosylmaltopentaose

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C36H62O31

Molecular Weight

990.9 g/mol

InChI

InChI=1S/C36H62O31/c37-1-8-15(43)20(48)25(53)32(59-8)58-7-14(65-34-27(55)22(50)17(45)10(3-39)61-34)31(67-36-29(57)24(52)19(47)12(5-41)63-36)30(66-35-28(56)23(51)18(46)11(4-40)62-35)13(6-42)64-33-26(54)21(49)16(44)9(2-38)60-33/h6,8-41,43-57H,1-5,7H2/t8-,9-,10-,11-,12-,13+,14-,15+,16-,17-,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

QOFRQWRQGKHJOD-PLFPQOSXSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Synonyms

4(5)-O-beta-galactosyl-maltopentaose
4(5)-O-galactosylmaltopentaose
4-GMPS

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

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